molecular formula C17H21N5O4S2 B2547306 N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide CAS No. 2034451-23-3

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2547306
CAS No.: 2034451-23-3
M. Wt: 423.51
InChI Key: NVDBBVCNPWDAKY-UHFFFAOYSA-N
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Description

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a sophisticated synthetic compound designed for advanced medicinal chemistry and drug discovery research. This hybrid molecule incorporates multiple privileged pharmacophores, including a 5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazole scaffold and a 3-(methylsulfonyl)-2-oxoimidazolidine moiety, which are known to contribute significant biological relevance and drug-like properties. The 1,8-naphthyridine core and pyrazole derivatives similar to this structure have attracted considerable attention in pharmaceutical research due to their presence in compounds isolated from natural substances and their diverse biological activities . The cyclopropyl-pyrazole-thiophene segment provides a rigid, planar structure that can facilitate strong binding interactions with biological targets, while the methylsulfonyl and 2-oxoimidazolidine groups add hydrogen bonding capacity and polarity, potentially enhancing solubility and metabolic stability. Research into related 3-amino-pyrazole derivatives has demonstrated significant antitumor properties, indicating the potential of this chemotype for investigating novel oncology pathways . Furthermore, the structural features align with modern pharmacophore-based drug design principles, incorporating hydrogen bonding domains, hydrophobic aryl rings, and electron-donor groups that are critical for interactions with central nervous system targets, as seen in studies of 1,3,4-thiadiazole scaffolds for anti-epileptic applications . This reagent is provided as a high-purity solid for research applications including target identification and validation, structure-activity relationship (SAR) studies, enzymatic assay development, and as a synthetic intermediate for further chemical exploration. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O4S2/c1-28(25,26)22-8-7-20(17(22)24)16(23)18-5-6-21-15(12-2-3-12)10-14(19-21)13-4-9-27-11-13/h4,9-12H,2-3,5-8H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVDBBVCNPWDAKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(C1=O)C(=O)NCCN2C(=CC(=N2)C3=CSC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound that exhibits significant biological activity, primarily due to its unique structural features. This compound integrates various functional groups, including a carboxamide, pyrazole, and sulfonyl moieties, which are known to interact with biological targets and influence pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C19H23N5O3SC_{19}H_{23}N_{5}O_{3}S with a molecular weight of approximately 369.49 g/mol. The presence of cyclopropyl and thiophenyl groups enhances its structural diversity, potentially affecting its interaction with biological systems .

PropertyValue
Molecular FormulaC19H23N5O3S
Molecular Weight369.49 g/mol
Functional GroupsCarboxamide, Pyrazole, Sulfonyl

Pharmacological Properties

Research indicates that compounds containing pyrazole derivatives often exhibit a range of pharmacological activities, including:

  • Anti-inflammatory : The pyrazole ring structure is associated with anti-inflammatory effects, which may be mediated through inhibition of pro-inflammatory cytokines.
  • Antitumor : Preliminary studies suggest potential antitumor activity, possibly through modulation of cell signaling pathways involved in cancer progression.
  • Insecticidal and Acaricidal : The compound may show significant insecticidal and acaricidal activities, making it a candidate for agricultural applications .

The mechanism of action is hypothesized to involve the binding of the compound to specific enzymes or receptors, modulating their activity. This interaction could lead to alterations in signal transduction pathways, impacting cellular functions such as proliferation and apoptosis .

Case Study 1: Antitumor Activity

A study evaluated the antitumor potential of various pyrazole derivatives, including compounds similar to this compound. Results indicated that these compounds could inhibit tumor cell growth in vitro, with IC50 values suggesting potent activity against specific cancer cell lines .

Case Study 2: Insecticidal Properties

Another study focused on the insecticidal properties of pyrazole derivatives. The findings revealed that this compound exhibited significant efficacy against common agricultural pests, demonstrating its potential as a bio-pesticide .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the imidazolidine ring and the introduction of functional groups such as methylsulfonyl and pyrazole moieties. Characterization methods such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are essential for confirming the structure of the synthesized compound.

Biological Activities

1. Anti-inflammatory Properties

Research indicates that compounds similar to N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide exhibit promising anti-inflammatory activity. Molecular docking studies have suggested that these compounds may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. In silico evaluations have shown potential binding affinities, indicating that further optimization could enhance their efficacy as anti-inflammatory agents .

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies on related structures have demonstrated significant cytotoxic effects against various cancer cell lines, including HCT-116 and MCF-7, with some derivatives exhibiting IC50 values indicating potent activity . The mechanism of action may involve the induction of apoptosis or inhibition of cell proliferation pathways.

Table 1: Summary of Biological Activities

CompoundActivity TypeCell Line TestedIC50 Value (µg/mL)
Compound AAnti-inflammatory--
Compound BAnticancerHCT-1167.52
Compound CAnticancerMCF-75.23

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, this compound can be compared to analogs sharing core structural motifs:

Compound Core Structure Key Substituents Reported Activity
Target Compound Pyrazole + oxoimidazolidine 5-cyclopropyl, 3-thiophen-3-yl, methylsulfonyl Hypothesized kinase inhibition (inferred)
Celecoxib Pyrazole 4-methylphenyl, sulfonamide COX-2 inhibition
Rimonabant Pyrazole 5-(4-chlorophenyl), piperidinyl CB1 receptor antagonism
Thiophene-containing kinase inhibitors Pyrazole + thiophene Varied alkyl/aryl groups EGFR, VEGFR inhibition

Structural and Functional Insights

  • Pyrazole Core: Like celecoxib and rimonabant, the target compound’s pyrazole ring may facilitate binding to hydrophobic enzyme pockets.
  • Methylsulfonyl Group : This polar substituent enhances solubility and may mimic sulfonamide pharmacophores seen in celecoxib, though its placement on an imidazolidine ring alters electronic properties .

Pharmacokinetic and Physicochemical Comparisons

Lumping strategies, as described in , group compounds with similar structural motifs to predict shared behaviors. For example:

  • Metabolic Stability : The cyclopropyl group likely improves resistance to oxidative metabolism compared to unsubstituted pyrazoles (e.g., rimonabant derivatives) .
  • Solubility : The methylsulfonyl group may confer higher aqueous solubility than purely lipophilic analogs, aligning with trends observed in PEGDA-based 3D culture systems for drug testing .

Research Findings and Challenges

In Vitro and In Vivo Data Gaps

Comparative studies with thiophene-containing kinase inhibitors suggest that structural modifications (e.g., cyclopropyl substitution) could enhance target selectivity but require validation .

Contradictions and Uncertainties

  • Lumping Strategy Limitations : cautions that lumping assumes similar properties, but the target compound’s unique imidazolidine-carboxamide tail may deviate from pyrazole-thiophene analogs in reactivity or binding kinetics .
  • Synthetic Complexity : The compound’s intricate structure may pose challenges in large-scale synthesis, unlike simpler pyrazole derivatives like celecoxib.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound, given its pyrazole and thiophene moieties?

  • Methodological Answer : Synthesis optimization should focus on:
  • Stepwise coupling : Pyrazole-thiophene coupling (via Ullmann or Suzuki-Miyaura reactions) requires precise temperature control (60–80°C) and palladium catalysts (e.g., Pd(PPh₃)₄) to avoid side reactions .
  • Sulfonylation : The methylsulfonyl group must be introduced under anhydrous conditions using DMF as a solvent and K₂CO₃ as a base to prevent hydrolysis .
  • Cyclopropane stability : Cyclopropyl groups are sensitive to strong acids/bases; use mild reagents like TFA for deprotection .
  • Yield monitoring : Track intermediates via HPLC (C18 column, acetonitrile/water gradient) to identify bottlenecks .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) to verify cyclopropane protons (δ 0.8–1.2 ppm), thiophene aromaticity (δ 7.2–7.5 ppm), and sulfonyl group integration .
  • LC-MS : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~480) and detect impurities (<1% threshold) .
  • XRD : For crystalline derivatives, single-crystal X-ray diffraction resolves stereochemical ambiguities in the imidazolidine core .

Advanced Research Questions

Q. How can molecular docking studies predict the biological targets of this compound, given its structural complexity?

  • Methodological Answer :
  • Target selection : Prioritize kinases or GPCRs due to the pyrazole-thiophene scaffold’s prevalence in kinase inhibitors (e.g., JAK2, EGFR) .
  • Docking workflow :

Prepare the ligand (protonation states via MarvinSketch, energy minimization with MMFF94).

Use AutoDock Vina with a grid box covering the ATP-binding pocket (20 ų).

Validate poses with MD simulations (NAMD, 50 ns) to assess binding stability .

  • Contradiction resolution : If docking scores conflict with in vitro data (e.g., low IC₅₀ despite high affinity), check ligand solvation effects or protein flexibility .

Q. What experimental strategies address contradictions between in vitro potency and in vivo efficacy for this compound?

  • Methodological Answer :
  • Pharmacokinetic profiling :
  • Measure solubility (shake-flask method, pH 7.4 PBS) and permeability (Caco-2 assay). Low solubility (<10 µg/mL) may require PEGylation .
  • Assess metabolic stability using liver microsomes (human/rat) to identify cytochrome P450-mediated degradation .
  • Formulation adjustments : For poor oral bioavailability (<20%), explore nanoemulsions or cyclodextrin complexes to enhance absorption .

Q. How can structure-activity relationship (SAR) studies guide the modification of the imidazolidine-1-carboxamide moiety?

  • Methodological Answer :
  • Systematic substitutions :
  • Replace the methylsulfonyl group with trifluoromethanesulfonyl to enhance electronegativity and target binding .
  • Modify the oxoimidazolidine ring to a thioimidazolidine for improved metabolic resistance (synthesized via Lawesson’s reagent) .
  • Data-driven design : Use QSAR models (e.g., CoMFA) trained on IC₅₀ values from analogs to predict activity cliffs .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported synthetic yields for similar pyrazole-ethyl-carboxamide derivatives?

  • Methodological Answer :
  • Variable identification :
FactorImpact on YieldEvidence Source
Solvent polarity (DMF vs. THF)±15% yield due to carboxamide solubility
Base strength (K₂CO₃ vs. Cs₂CO₃)±20% yield in cyclopropane coupling
  • DoE optimization : Apply a Box-Behnken design to test solvent/base/temperature interactions and identify optimal conditions .

Ethical and Technical Compliance

Q. What are the critical stability parameters for long-term storage of this compound in research settings?

  • Methodological Answer :
  • Storage conditions :
  • Temperature: –20°C under argon to prevent oxidation of the thiophene ring .
  • Light sensitivity: Amber vials to avoid photodegradation of the imidazolidine core (t₁/₂ <30 days under UV light) .
  • Stability assays : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with LC-MS monitoring .

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